3-Furan-2-yl-4-methyl-pentanoic acid
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Overview
Description
3-Furan-2-yl-4-methyl-pentanoic acid is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
3-Furan-2-yl-4-methyl-pentanoic acid and its derivatives are pivotal in various chemical synthesis and reaction processes. For instance, NaOH catalyzed condensation reactions involving levulinic acid and biomass-derived furan-aldehydes lead to the formation of products like (E)-6-[5-(hydroxymethyl)furan-2-yl]-hex-4-oxo-5-enoic acid and (E)-3-[5-(hydroxymethyl)furan-2-yl]methylene-4-oxo-pentanoic acid, signifying the role of furan derivatives in organic synthesis and industrial applications (Amarasekara et al., 2015).
Biorefinery and Fuel Production
The compound has applications in the biorefinery sector. For example, studies reveal the utility of furfural and its derivatives, closely related to this compound, in the production of high carbon fuel precursors. The research demonstrates the effective utilization of lignocellulosic xylose-derived furfural for the production of versatile furanic platform molecules, highlighting the relevance of furan derivatives in the development of sustainable fuel alternatives (Gebresillase et al., 2018).
Microbial Fermentation and Biofuel Production
Additionally, the compound finds its implications in microbial fermentation and biofuel production. Research on pentanol isomers, including compounds structurally akin to this compound, indicates their potential as biofuels. Microbial fermentation from amino acid substrates showcases the relevance of such furan derivatives in the field of bioengineering and renewable energy sources (Cann & Liao, 2009).
Flavor and Aroma Compounds
Furthermore, the derivative of furan compounds plays a significant role in the formation of flavor and aroma compounds. Studies involving the Maillard reaction between ribose and cysteine reveal the formation of sulfur aroma compounds like 2-methyl-3-furanthiol, where the furan moiety plays a critical role. This showcases the compound's importance in food chemistry and the flavor industry (Cerny & Davidek, 2003).
Safety and Hazards
Mechanism of Action
- Furan derivatives have been explored for their therapeutic efficacy, including antibacterial, antifungal, and antiviral properties . Identifying specific targets would require further research.
- One possible mechanism involves transmetalation in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, boron reagents (such as organotrifluoroborates) transfer nucleophilic organic groups to palladium, forming new carbon–carbon bonds .
- Cellular effects are diverse due to the furan scaffold:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
3-(furan-2-yl)-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAZKIOEYOOAEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.